ERGi-USU-6 mesylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

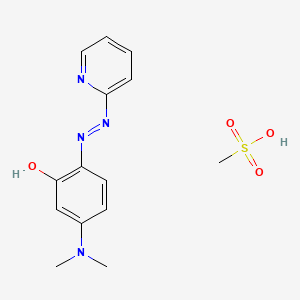

ERGi-USU-6 mesylate is a selective inhibitor of the ETS-related gene (ERG) positive prostate cancer. This compound is a derivative of ERGi-USU, which was identified for its ability to selectively inhibit the growth of ERG-positive cancer cells. This compound has shown significant potential in targeting ERG-positive cancer cells with minimal effects on normal cells .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ERGi-USU-6 mesylate involves structure-activity relationship studies from the parental compound ERGi-USU. The process includes the preparation of pharmaceutically acceptable salts of ERGi-USU-6. The synthetic route involves reacting ERGi-USU-6 (free base) with an appropriate solvent and the counterion precursor to form various organic and inorganic salts .

Industrial Production Methods

For industrial production, the synthesis of this compound is optimized to improve its activity in biological assays. This involves the preparation of salt formulations that enhance the compound’s efficacy in targeting ERG-positive prostate cancer cells .

Analyse Chemischer Reaktionen

Types of Reactions

ERGi-USU-6 mesylate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The conditions for these reactions are typically optimized to achieve the desired products with high selectivity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, which are evaluated for their efficacy in inhibiting the growth of ERG-positive cancer cells .

Wissenschaftliche Forschungsanwendungen

ERGi-USU-6 mesylate has a wide range of scientific research applications, including:

Chemistry: It is used as a selective inhibitor in studies involving ERG-positive cancer cells.

Biology: It is used to study the molecular mechanisms of ERG-positive cancer cell growth and inhibition.

Medicine: It has potential therapeutic applications in the treatment of ERG-positive prostate cancer.

Industry: It is used in the development of new drugs targeting ERG-positive cancer cells.

Wirkmechanismus

ERGi-USU-6 mesylate exerts its effects by binding to the atypical kinase RIOK2, which is involved in ribosomal biogenesis. This binding induces ribosomal stress and leads to the inhibition of ERG-positive cancer cell growth. The compound also induces ferroptosis, an iron-dependent form of programmed cell death, in ERG-positive cancer cells .

Vergleich Mit ähnlichen Verbindungen

ERGi-USU-6 mesylate is unique in its high selectivity for ERG-positive cancer cells. Similar compounds include:

ERGi-USU: The parental compound from which this compound is derived.

Enzalutamide: A drug used in combination with ERGi-USU to inhibit the growth of ERG-positive cancer cells.

Abiraterone: Another drug used in the treatment of castration-resistant prostate cancer.

This compound stands out due to its improved efficacy and selectivity in targeting ERG-positive cancer cells compared to these similar compounds .

Eigenschaften

Molekularformel |

C14H18N4O4S |

|---|---|

Molekulargewicht |

338.38 g/mol |

IUPAC-Name |

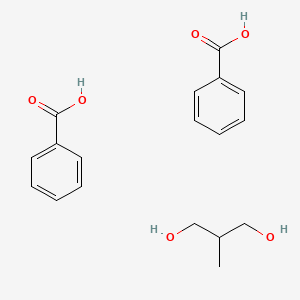

5-(dimethylamino)-2-(pyridin-2-yldiazenyl)phenol;methanesulfonic acid |

InChI |

InChI=1S/C13H14N4O.CH4O3S/c1-17(2)10-6-7-11(12(18)9-10)15-16-13-5-3-4-8-14-13;1-5(2,3)4/h3-9,18H,1-2H3;1H3,(H,2,3,4) |

InChI-Schlüssel |

UKIKMFBVZICNPO-UHFFFAOYSA-N |

Kanonische SMILES |

CN(C)C1=CC(=C(C=C1)N=NC2=CC=CC=N2)O.CS(=O)(=O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[3-Acetamido-2-[6-[3-acetamido-2-[6-[3-acetamido-2-[6-(2-acetamido-4,5,6-trihydroxy-1-oxohexan-3-yl)oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-2-carboxy-4,5-dihydroxyoxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14079409.png)

![[16-(16-diphenylphosphanyl-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl)-15-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13,15-heptaenyl]-diphenylphosphane;hexapentaconta-2,4,6,8,10,12,14,16,18,20,22,24,26,28,30,32,34,36,38,40,42,44,46,48,50,52,54-heptacosayne;molecular hydrogen;phosphanylphosphane](/img/structure/B14079428.png)

![4-[(Diethoxyphosphinothioyl)oxy]benzoic acid](/img/structure/B14079436.png)

![1-(4-Ethoxyphenyl)-7-methyl-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079439.png)

![7-[(2E)-but-2-en-1-yl]-8-[(2-hydroxyethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14079460.png)

![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-ethoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14079478.png)